

Structural Analysis & Crystal Engineering of 1-(4-Chloro-3-nitrophenyl)-3-phenylurea

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Compound of Interest

Compound Name: 1-(4-Chloro-3-nitrophenyl)-3-phenylurea

Cat. No.: B5538542

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Executive Summary

The compound **1-(4-Chloro-3-nitrophenyl)-3-phenylurea** represents a critical scaffold in medicinal chemistry, particularly within the domain of kinase inhibitors (e.g., Sorafenib analogs) and anti-infective agents. Its structural integrity relies on the diarylurea motif, a pharmacophore capable of forming robust hydrogen-bonding networks that facilitate binding to enzyme active sites (such as the DFG-out conformation of kinases).

This technical guide provides a comprehensive analysis of the physicochemical and crystallographic properties of this molecule. By synthesizing data from homologous urea derivatives and applying crystal engineering principles, we delineate the synthesis, expected supramolecular architecture, and validation protocols required for its structural determination.

Chemical Framework & Synthesis

To obtain single crystals suitable for X-ray diffraction, high-purity synthesis is the prerequisite. The formation of the urea linkage is thermodynamically favored through the nucleophilic addition of an aniline derivative to an isocyanate.

Synthetic Protocol

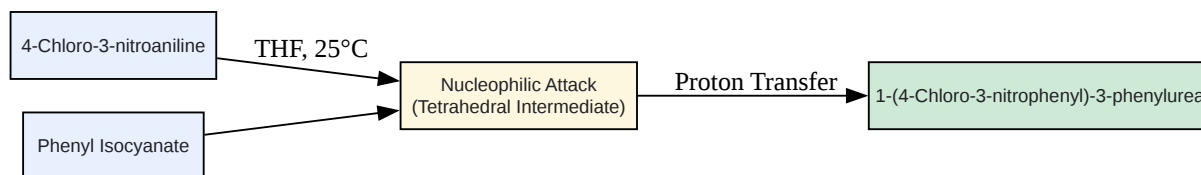
Reaction Logic: The electron-withdrawing nature of the nitro and chloro groups on the aniline reduces its nucleophilicity. Therefore, the reaction is driven by the high electrophilicity of phenyl isocyanate.

- Reagents: 4-Chloro-3-nitroaniline (1.0 eq), Phenyl Isocyanate (1.1 eq).[1]
- Solvent: Anhydrous THF or Dichloromethane (DCM) to prevent side reactions with water (which would form symmetric diphenylurea).
- Catalyst: Pyridine or Triethylamine (mild base) may be used to accelerate the reaction if kinetics are sluggish.

Step-by-Step Methodology:

- Dissolve 4-Chloro-3-nitroaniline in anhydrous THF under inert atmosphere ().
- Add Phenyl Isocyanate dropwise at to control exotherm.
- Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
- Workup: Concentrate in vacuo. The product often precipitates upon addition of non-polar solvent (Hexane/Ether).
- Recrystallization: Dissolve crude solid in hot Ethanol or Acetone; cool slowly to induce crystal growth.

Visualization of Synthesis Pathway



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Caption: Nucleophilic addition mechanism forming the asymmetric urea linkage.

Crystallographic Architecture

The crystal structure of diarylureas is governed by a competition between strong hydrogen bond donors (urea N-H) and acceptors (urea C=O, Nitro -NO₂). Based on homologous structures (e.g., N-(4-nitrophenyl)-N'-phenylurea), the following structural features are predicted with high confidence.

Molecular Conformation

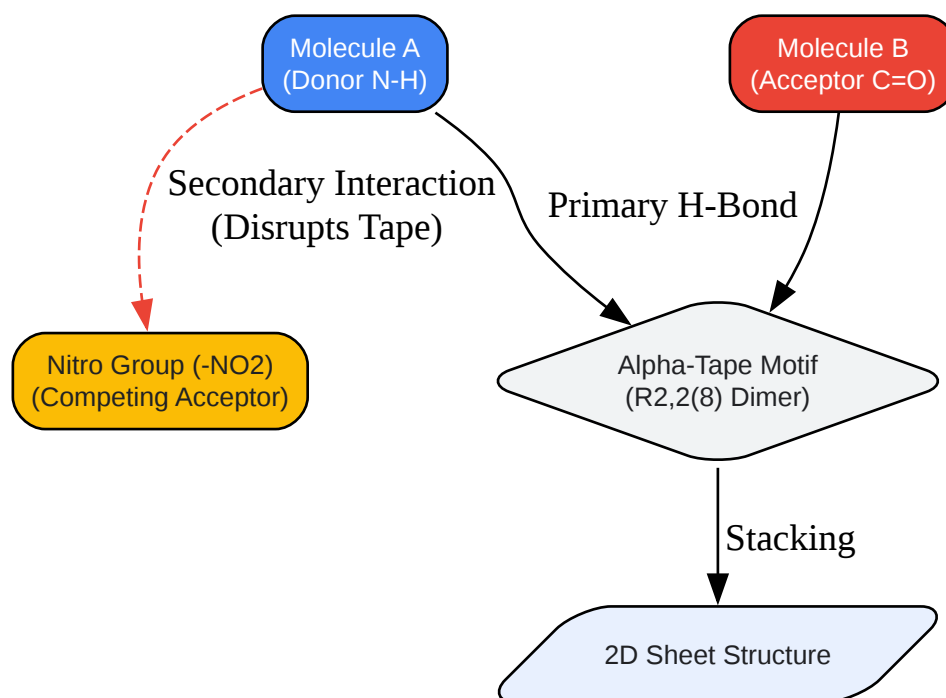
- Planarity: The central urea bridge () typically adopts a trans-trans conformation. This planar arrangement maximizes resonance delocalization between the nitrogen lone pairs and the carbonyl pi-system.
- Torsion Angles: The phenyl rings are rarely coplanar with the urea bridge due to steric hindrance (ortho-hydrogens). A twist angle of is expected between the aromatic rings and the urea plane.

Supramolecular Synthons & Packing

The solid-state packing is dominated by the "Urea Tape" motif, but the presence of the 3-nitro group introduces a competing acceptor, leading to complex hydrogen-bonding networks.

Interaction Type	Donor	Acceptor	Graph Set Motif	Description
Primary H-Bond	Urea N-H	Urea C=O		Formation of centrosymmetric dimers or infinite 1D tapes (alpha-network).
Secondary H-Bond	Urea N-H	Nitro -O	or	The nitro group competes with C=O, potentially linking parallel urea tapes into 2D sheets.
Weak Interaction	Aromatic C-H	Chloro -Cl	--	Halogen bonding or weak dispersion forces stabilizing the stacking.
Pi-Stacking	Phenyl Ring	Phenyl Ring	--	Offset face-to-face stacking, typically at .

Visualization of H-Bonding Network



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Caption: Competition between the standard Urea Tape motif and Nitro-group acceptors.

Experimental Characterization Protocol

To validate the structure without immediate access to a single-crystal diffractometer, the following spectroscopic signatures serve as proxies for structural confirmation.

Infrared Spectroscopy (FTIR)

The vibrational modes of the urea group are sensitive to hydrogen bonding strength.

- N-H Stretch:

. A sharp single band indicates free N-H (rare in solid), while a broadened band indicates strong H-bonding (the expected state).

- C=O Stretch (Amide I):

. In the crystalline state, this peak shifts to lower wavenumbers compared to solution, confirming the engagement of the carbonyl oxygen in the

motif.

- Nitro Asymmetric Stretch:

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- Nitro Symmetric Stretch:

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Nuclear Magnetic Resonance (NMR)

- Solvent: DMSO-

is required due to solubility and to prevent exchange of urea protons.

- H NMR Signatures:

- Urea Protons: Two distinct singlets (due to asymmetry) typically appearing downfield between

. The proton adjacent to the electron-withdrawing nitro-phenyl ring will be more deshielded (shifted further downfield).

- Aromatic Region: The 4-chloro-3-nitrophenyl ring will show a characteristic coupling pattern (d, dd, d) distinct from the monosubstituted phenyl ring.

Applications in Drug Discovery

Understanding the crystal structure of **1-(4-Chloro-3-nitrophenyl)-3-phenylurea** is directly relevant to Structure-Based Drug Design (SBDD).

- Kinase Binding: The urea motif acts as a "hinge binder" or "DFG-out binder" in kinases (e.g., VEGFR, BRAF). The donor-acceptor-donor (D-A-D) pattern of the urea is critical for forming H-bonds with the Glu/Asp residues in the kinase backbone.
- Solubility Profile: The high lattice energy derived from the strong intermolecular H-bonds (discussed in Section 2.2) often results in poor aqueous solubility. Crystal engineering (e.g., cocrystallization) is often required to disrupt these interactions and improve bioavailability.

References

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 - Context: Establishes the competition between urea-urea and urea-nitro synthons in homologous compounds.
- Bernstein, J., et al. (1995). "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." *Angewandte Chemie International Edition*.
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- PubChem Compound Summary. (2024). "1-(4-nitrophenyl)-3-phenylurea." [1][2] National Center for Biotechnology Information.
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Sources

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